molecular formula C8H14Cl2N2O2 B11867091 (5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride

(5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride

Cat. No.: B11867091
M. Wt: 241.11 g/mol
InChI Key: VAFYDGPMJNWIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C8H12N2O2·2HCl. It is a derivative of pyridine, featuring methoxy groups at the 5 and 6 positions and an amine group at the 2 position. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5,6-dimethoxypyridine.

    Functional Group Introduction: The methoxy groups are introduced at the 5 and 6 positions of the pyridine ring.

    Amine Group Addition: The methanamine group is then added to the 2 position of the pyridine ring.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.

    Purification: The product is purified using techniques like crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

    Molecular Probes: Serves as a molecular probe in biological assays.

Medicine:

    Drug Development: Investigated for potential therapeutic applications and as a building block in drug synthesis.

    Pharmacological Research: Used in pharmacological studies to understand its effects on biological systems.

Industry:

    Material Science: Employed in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of (5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Receptor Modulation: Modulating the activity of receptors involved in signal transduction.

Comparison with Similar Compounds

  • (6-Methoxypyridin-2-yl)methanamine dihydrochloride
  • (5-Methylpyrimidin-2-yl)methanamine dihydrochloride
  • (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride

Comparison:

  • Structural Differences: The position and type of substituents on the pyridine ring vary among these compounds.
  • Unique Properties: (5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride is unique due to the presence of two methoxy groups at the 5 and 6 positions, which can influence its reactivity and interactions with biological targets.
  • Applications: While similar compounds may have overlapping applications, the specific structural features of this compound make it suitable for particular research and industrial uses.

Properties

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

(5,6-dimethoxypyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c1-11-7-4-3-6(5-9)10-8(7)12-2;;/h3-4H,5,9H2,1-2H3;2*1H

InChI Key

VAFYDGPMJNWIRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)CN)OC.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.